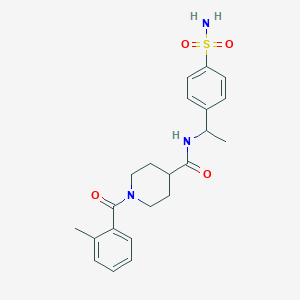

1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC19967354

Molecular Formula: C22H27N3O4S

Molecular Weight: 429.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H27N3O4S |

|---|---|

| Molecular Weight | 429.5 g/mol |

| IUPAC Name | 1-(2-methylbenzoyl)-N-[1-(4-sulfamoylphenyl)ethyl]piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C22H27N3O4S/c1-15-5-3-4-6-20(15)22(27)25-13-11-18(12-14-25)21(26)24-16(2)17-7-9-19(10-8-17)30(23,28)29/h3-10,16,18H,11-14H2,1-2H3,(H,24,26)(H2,23,28,29) |

| Standard InChI Key | AMHPNFCOXACDDQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC(C)C3=CC=C(C=C3)S(=O)(=O)N |

Introduction

1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide is a complex organic compound belonging to the class of piperidine derivatives. Its molecular formula is C22H27N3O4S, and it features a piperidine ring, a sulfonamide group, and a methylbenzoyl moiety . This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology.

Synthesis and Chemical Reactions

The synthesis of 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide typically involves multi-step reactions, including acylation and amination processes. Solvents like dichloromethane are commonly used due to their ability to dissolve both polar and non-polar substrates effectively. Reaction conditions such as temperature and time are critical for achieving desired outcomes.

| Synthesis Step | Description |

|---|---|

| Primary Reactions | Acylation and amination processes |

| Common Solvent | Dichloromethane |

| Critical Factors | Temperature and time |

Biological Activities and Potential Applications

Preliminary studies suggest that compounds with similar structures may act as inhibitors for certain enzymes, potentially modulating pathways involved in inflammation or cancer progression. The mechanism of action for this compound is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways.

| Potential Application | Description |

|---|---|

| Enzyme Inhibition | Modulation of inflammation or cancer pathways |

| Biological Targets | Enzymes or receptors involved in disease pathways |

Research Findings and Future Directions

Research continues to explore the efficacy and safety profiles of 1-(2-Methylbenzoyl)-N-(1-(4-sulfamoylphenyl)ethyl)piperidine-4-carboxamide, contributing to the broader field of medicinal chemistry focused on improving therapeutic agents. Further studies are needed to fully elucidate its biological activities and potential therapeutic applications.

| Research Focus | Description |

|---|---|

| Efficacy and Safety | Ongoing studies to determine therapeutic potential |

| Future Directions | Continued exploration of biological activities and applications |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume